

Comparative Bioactivity of DiMe-C7 in the Guinea Pig Ileum Assay

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Compound of Interest

Substance P (5-11), pGlu(5)MePhe(8)-MeGly(9)
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For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Bioactivity of DiMe-C7 and Alternative Tachykinin Receptor Agonists in the Guinea Pig Ileum Contraction Assay.

This guide provides a comprehensive comparison of the biological activity of DiMe-C7, a stable analogue of Substance P (SP), with other tachykinin receptor agonists. The data presented is derived from in vitro studies utilizing the guinea pig ileum assay, a classic pharmacological preparation for assessing the contractile or relaxant properties of substances on smooth muscle.

Executive Summary

DiMe-C7, a metabolically stable C-terminal heptapeptide analogue of Substance P, demonstrates potent contractile activity on the guinea pig ileum. Its bioactivity is comparable to that of Substance P, mediated through the activation of tachykinin receptors present in the smooth muscle and myenteric plexus of the ileum. This guide presents quantitative data on the potency of DiMe-C7 alongside other endogenous and synthetic tachykinin receptor agonists, providing a valuable resource for researchers investigating tachykinin pharmacology and developing novel therapeutics targeting these receptors.

Data Presentation: Comparative Potency of Tachykinin Agonists



The following table summarizes the potency of DiMe-C7 and other tachykinin receptor agonists in inducing contraction of the guinea pig ileum. Potency is expressed as the half-maximal effective concentration (EC50) or half-maximal effective dose (ED50), representing the concentration of an agonist that produces 50% of the maximal response.

Agonist	Receptor Selectivity	Potency (ED50/EC50) [M]	Citation(s)
DiMe-C7	Tachykinin Agonist	$4.0 \pm 1.5 \times 10^{-8}$	[1]
Substance P (SP)	Endogenous NK1 Agonist	~1 x 10 ⁻⁷	[2]
Neurokinin A (NKA)	Endogenous NK2 Agonist	In the range of 40-200 $\times 10^{-9}$	[3]
[Sar ⁹]SP sulphone	Selective NK1 Agonist	In the range of 40-200 x 10 ⁻⁹	[3]
[βAla ⁸]-NKA(4-10)	Selective NK2 Agonist	In the range of 40-200 x 10 ⁻⁹	[3]
Senktide	Selective NK3 Agonist	In the range of 40-200 x 10 ⁻⁹	[3]

Note: The potency values can vary between studies depending on the specific experimental conditions. The data presented here is for comparative purposes.

Experimental Protocols

The validation of DiMe-C7's bioactivity and its comparison with other agonists are typically performed using the isolated guinea pig ileum assay.

Isolated Guinea Pig Ileum Assay Protocol

This protocol outlines the standard procedure for assessing the contractile effects of substances on the guinea pig ileum.

1. Tissue Preparation:



- A male guinea pig is euthanized by a humane method.
- A section of the terminal ileum is dissected and placed in a petri dish containing warm, oxygenated Tyrode's solution.
- The longitudinal muscle with the myenteric plexus attached is carefully stripped from the underlying circular muscle.
- A segment of the prepared tissue (typically 2-3 cm) is mounted in an organ bath containing Tyrode's solution, maintained at 37°C, and continuously bubbled with a 95% O₂ / 5% CO₂ gas mixture.
- 2. Recording of Contractions:
- One end of the tissue segment is attached to a fixed point in the organ bath, and the other end is connected to an isotonic or isometric force transducer.
- The transducer records the contractions of the ileum, which are then amplified and displayed on a chart recorder or a digital data acquisition system.
- The tissue is allowed to equilibrate for a period of 30-60 minutes under a resting tension of approximately 1 gram, with regular washing with fresh Tyrode's solution.
- 3. Drug Administration and Data Acquisition:
- After the equilibration period, a cumulative concentration-response curve is generated by adding increasing concentrations of the agonist (e.g., DiMe-C7, Substance P, or other alternatives) to the organ bath.
- Each concentration is allowed to remain in contact with the tissue until a stable contractile response is achieved.
- The magnitude of the contraction is measured and plotted against the logarithm of the agonist concentration.
- From the resulting sigmoidal curve, the EC50/ED50 value and the maximum response (Emax) can be determined.

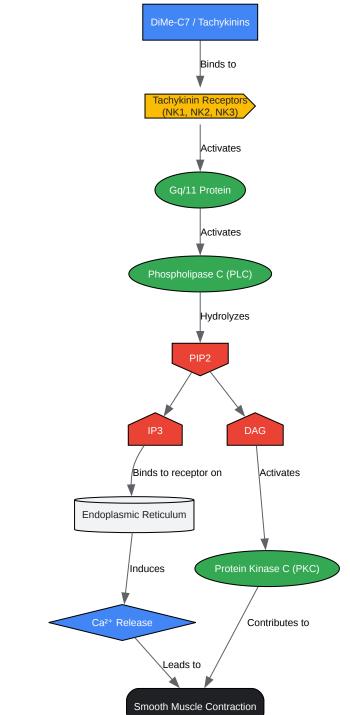


4. Comparative Analysis:

- To compare the bioactivity of DiMe-C7 with other compounds, concentration-response curves for each substance are generated on different tissue preparations from the same animal or from a pool of animals.
- The relative potencies of the agonists are then compared based on their EC50/ED50 values.

Mandatory Visualizations Signaling Pathway of Tachykinin-Induced Contraction





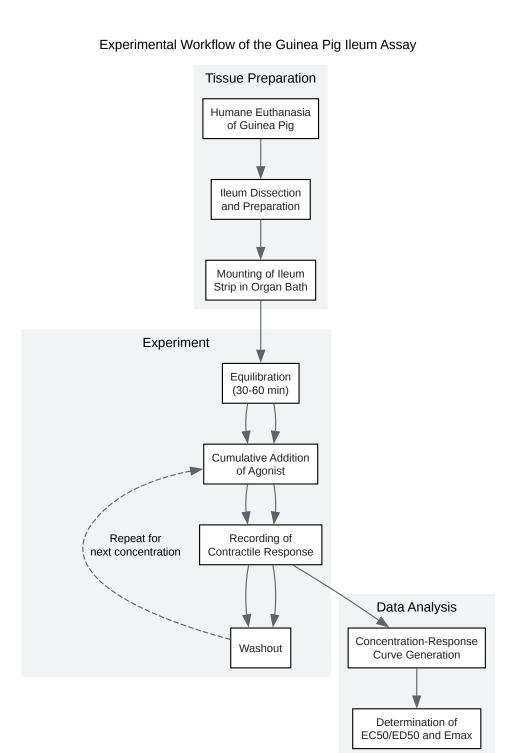
Signaling Pathway of Tachykinin-Induced Contraction in Guinea Pig Ileum

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Caption: Tachykinin receptor signaling cascade leading to smooth muscle contraction.



Experimental Workflow of the Guinea Pig Ileum Assay



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Caption: Workflow for assessing agonist-induced contractions in the isolated guinea pig ileum.

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